

Confirming the Absolute Stereochemistry of Synthetic (-)-Chaetominine: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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A definitive confirmation of the absolute stereochemistry of synthetic **(-)-chaetominine** has been achieved through comparative analysis with the natural product. This guide provides a detailed comparison of the spectroscopic and crystallographic data, along with the experimental protocols that solidify the stereochemical assignment of the synthetically derived molecule.

The total synthesis of the potent cytotoxic alkaloid **(-)-chaetominine** has been a significant endeavor in organic chemistry. A crucial aspect of any total synthesis is the unambiguous confirmation that the synthesized molecule possesses the same three-dimensional structure as the natural product, including its absolute stereochemistry. This has been accomplished for **(-)-chaetominine** through a multi-pronged approach, primarily involving the comparison of spectroscopic data and single-crystal X-ray diffraction analysis.

Spectroscopic Data Comparison

A pivotal study in this area is the four-step total synthesis of **(-)-chaetominine** by Peng and coworkers in 2014. Their synthetic route provided material that could be directly compared to the natural product isolated and characterized by Jiao, Tan, and their team in 2006. The spectroscopic data from both the synthetic and natural compounds show excellent agreement, providing strong evidence for the correct structural and stereochemical assignment.

Spectroscopic Data	Natural (-)-Chaetominine (Jiao et al., 2006)	Synthetic (-)-Chaetominine (Peng et al., 2014)
¹ H NMR (DMSO-d ₆)	Identical to synthetic product	Data consistent with the assigned structure
¹³ C NMR (DMSO-d ₆)	Identical to synthetic product	Data consistent with the assigned structure
Optical Rotation	[α] ²⁵ D -285 (c 0.07, MeOH)	[α] ²⁰ D -293 (c 0.1, MeOH)
Mass Spectrometry	ESI-MS m/z 403 [M+H] ⁺	ESI-MS m/z 403.1 [M+H] ⁺
Infrared (IR)	Identical to synthetic product	Data consistent with the assigned structure
Circular Dichroism (CD)	Identical to synthetic product	Data consistent with the assigned structure

Definitive Proof: X-ray Crystallography

The most conclusive evidence for the absolute stereochemistry of synthetic **(-)-chaetominine** comes from single-crystal X-ray diffraction analysis. The crystal structure of the synthetic material unequivocally establishes the spatial arrangement of all atoms and confirms the (2S, 3S, 11S, 14R) configuration, which is identical to that determined for the natural product.

Alternative Synthetic Approaches

Further confidence in the stereochemical assignment is provided by alternative total syntheses, such as the one developed by Evano and coworkers in 2008. These independent routes, employing different stereocontrol strategies, have converged on the same enantiomer, reinforcing the correctness of the assigned absolute configuration.

Experimental Protocols

Single-Crystal X-ray Crystallography of Synthetic (-)-Chaetominine

Colorless crystals of synthetic **(-)-chaetominine** suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol. A single crystal was mounted on a diffractometer equipped with a graphite-monochromated Cu K α radiation source ($\lambda = 1.54178 \text{ \AA}$). Data collection was performed at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Determination of Absolute Stereochemistry of Natural **(-)-Chaetominine**

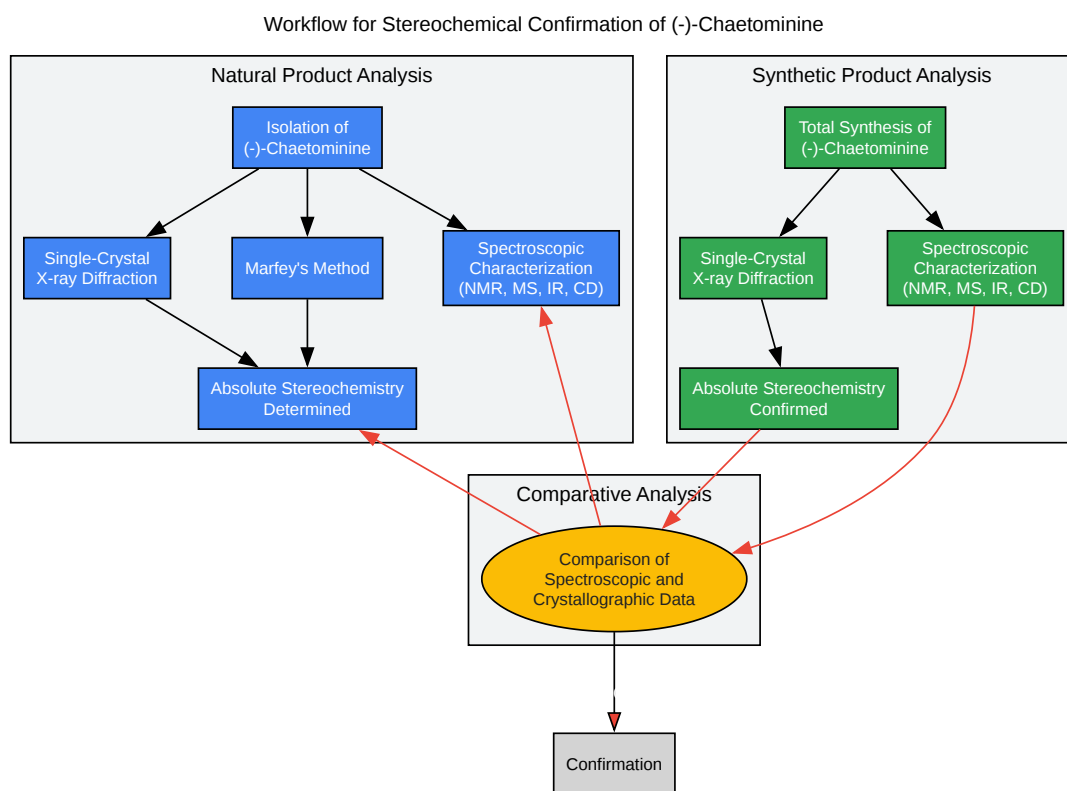
The absolute configuration of natural **(-)-chaetominine** was initially determined by Jiao et al. using a combination of X-ray crystallography and Marfey's method.

X-ray Crystallography: Similar to the synthetic sample, a single crystal of natural **(-)-chaetominine** was subjected to X-ray diffraction analysis. The resulting crystallographic data provided the relative stereochemistry of the molecule.

Marfey's Method: To establish the absolute configuration of the amino acid precursors, the natural product was hydrolyzed to its constituent amino acids. These were then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) and analyzed by HPLC. By comparing the retention times of the derivatized amino acids with those of authentic D- and L-amino acid standards derivatized with FDAA, the absolute stereochemistry of the amino acid building blocks was determined.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the absolute stereochemistry of synthetic **(-)-chaetominine**.



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Caption: Logical flow for confirming the absolute stereochemistry.

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